molecular formula C9H7Cl2F B3315664 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene CAS No. 951894-27-2

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene

Cat. No.: B3315664
CAS No.: 951894-27-2
M. Wt: 205.05 g/mol
InChI Key: LGZUEZFLGHBPGY-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene is a halogenated aromatic compound characterized by a propene backbone substituted with chlorine at position 2 and a 4-chloro-2-fluorophenyl group at position 2.

Properties

IUPAC Name

4-chloro-1-(2-chloroprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZUEZFLGHBPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223518
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-27-2
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with appropriate reagents to introduce the propene group. One common method involves the use of Wittig reaction conditions, where a phosphonium ylide reacts with the aldehyde to form the desired propene compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of halogen substituents on the phenyl ring significantly affect physicochemical properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number
2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene 4-Cl, 2-F C₉H₇Cl₂F 205.05 Not explicitly provided
2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene 3-Cl, 4-F C₉H₇Cl₂F 205.05 951888-14-5
2-Chloro-3-(2,4-dichlorophenyl)-1-propene 2-Cl, 4-Cl C₉H₇Cl₃ 221.5 951892-52-7
2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene 3-Cl, 5-F C₉H₇Cl₂F 205.05 951888-73-6

Key Observations :

  • Electron-Withdrawing Effects : Fluorine’s strong electronegativity increases the electron-deficient nature of the aromatic ring, enhancing reactivity in electrophilic substitutions compared to all-chlorinated analogs (e.g., 2-Chloro-3-(2,4-dichlorophenyl)-1-propene) .

Physical Properties and Stability

  • Boiling/Melting Points: While specific data are unavailable, molecular weight trends suggest that dichlorinated derivatives (e.g., C₉H₇Cl₃, MW = 221.5 g/mol) have higher boiling points than monofluorinated analogs due to increased London dispersion forces .
  • Crystallinity : Fluorine’s small atomic radius may enable tighter crystal packing compared to bulkier substituents, as seen in structurally related benzofuran derivatives .

Biological Activity

2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene is a halogenated organic compound that has garnered interest due to its potential biological activity. The presence of chlorine and fluorine substituents on the phenyl ring enhances its chemical reactivity, which may contribute to various biological interactions. This article aims to explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula : C₉H₈ClF
Molecular Weight : 170.611 g/mol
Density : 1.143 g/cm³
Boiling Point : 211.7 °C at 760 mmHg
Flash Point : 84.8 °C

These properties indicate a stable compound with significant potential for interaction with biological systems due to its electrophilic nature.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an electrophile , reacting with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes. The unique substitution pattern on the phenyl ring contributes to its binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds with similar halogen substitutions demonstrate significant inhibition against various bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM, indicating a broad spectrum of antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, the compound has been explored for antifungal activity. It exhibited efficacy against fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good antifungal potential .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of halogenated compounds, this compound was tested against several strains of bacteria. The results demonstrated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria. The study highlighted the importance of electron-withdrawing groups in enhancing antimicrobial activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how halogenated compounds interact with bacterial enzymes. The study revealed that the presence of chlorine and fluorine atoms in the structure significantly increased binding affinity to target enzymes, leading to effective inhibition of bacterial proliferation.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other halogenated compounds:

Compound NameStructureBiological Activity
3-(4-Chloro-2-fluorophenyl)-1-butyneStructureModerate antibacterial
3-(4-Chloro-2-fluorophenyl)-1-buteneStructureLow antifungal
3-(4-Chloro-2-fluorophenyl)-1-propyneStructureHigh antibacterial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene
Reactant of Route 2
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2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene

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